2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C21H25BrN4O5S and a molecular weight of 525.425 g/mol . This compound is known for its unique structure, which includes a piperazine ring, a bromophenyl group, and a dimethoxyphenyl moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps :
Formation of the piperazine ring: This step involves the reaction of a suitable amine with a dihaloalkane to form the piperazine ring.
Introduction of the bromophenyl group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a bromophenyl halide reacts with the piperazine ring.
Sulfonylation: The sulfonyl group is added to the bromophenyl-piperazine intermediate through a sulfonylation reaction using a sulfonyl chloride.
Formation of the hydrazide: The final step involves the reaction of the sulfonylated intermediate with a hydrazine derivative to form the acetohydrazide.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects through the following mechanisms:
Inhibition of enzyme activity: It may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interaction with DNA/RNA: The compound may bind to DNA or RNA, interfering with their replication and transcription processes.
Modulation of signaling pathways: It may affect various signaling pathways within cells, leading to changes in cell behavior and function.
Comparison with Similar Compounds
2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as :
- 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
- 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
- 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C21H25BrN4O5S |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H25BrN4O5S/c1-30-18-5-8-20(31-2)16(13-18)14-23-24-21(27)15-25-9-11-26(12-10-25)32(28,29)19-6-3-17(22)4-7-19/h3-8,13-14H,9-12,15H2,1-2H3,(H,24,27)/b23-14+ |
InChI Key |
BWLVWVDYRQXEBK-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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